molecular formula C15H13ClO3 B2440548 4-(Benzyloxy)-3-chloro-5-methoxybenzaldehyde CAS No. 37687-67-5

4-(Benzyloxy)-3-chloro-5-methoxybenzaldehyde

Cat. No.: B2440548
CAS No.: 37687-67-5
M. Wt: 276.72
InChI Key: WEMFQFIVISYIOP-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-chloro-5-methoxybenzaldehyde is an organic compound belonging to the class of benzaldehydes It is characterized by the presence of a benzyloxy group, a chlorine atom, and a methoxy group attached to a benzene ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3-chloro-5-methoxybenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-hydroxy-3-chloro-5-methoxybenzaldehyde.

    Benzyloxy Group Introduction: The hydroxyl group is converted to a benzyloxy group through a reaction with benzyl chloride in the presence of a base like potassium carbonate.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-3-chloro-5-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid.

    Reduction: 4-(Benzyloxy)-3-chloro-5-methoxybenzyl alcohol.

    Substitution: 4-(Benzyloxy)-3-methoxybenzaldehyde (if chlorine is substituted with a methoxy group).

Scientific Research Applications

4-(Benzyloxy)-3-chloro-5-methoxybenzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It is explored for its properties in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-chloro-5-methoxybenzaldehyde depends on its application:

    In Organic Synthesis: It acts as a building block, participating in various chemical reactions to form more complex structures.

    In Medicinal Chemistry: It may interact with biological targets, such as enzymes or receptors, to exert its effects. The specific molecular targets and pathways involved would depend on the structure of the final pharmaceutical compound derived from it.

Comparison with Similar Compounds

    4-(Benzyloxy)benzaldehyde: Lacks the chlorine and methoxy groups, making it less versatile in certain reactions.

    3-Chloro-4-methoxybenzaldehyde: Lacks the benzyloxy group, which may affect its reactivity and applications.

    4-(Benzyloxy)-3-methoxybenzaldehyde: Similar structure but without the chlorine atom, which can influence its chemical behavior.

Uniqueness: 4-(Benzyloxy)-3-chloro-5-methoxybenzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses and applications.

Properties

IUPAC Name

3-chloro-5-methoxy-4-phenylmethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-14-8-12(9-17)7-13(16)15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMFQFIVISYIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-Chlorovanillin (60 g., 0.32 m.), 46.8 g. of potassium carbonate (0.34 m.), 1.9 g. of sodium iodide in 1.4 l. of ethanol and 46.8 g. (0.37 m.) of benzyl chloride in 200 ml. of ethanol are reacted to give 4-benzyloxy-5-chloro-3-methoxybenzaldehyde as an orange liquid which is employed for conversion of the epoxide without purification.
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Synthesis routes and methods III

Procedure details

To a stirring solution of 3-chloro-4-hydroxy-5-methoxybenzaldehyde (599 mg, 3.21 mmol) in DMF (5 mL) under nitrogen was added Cs2CO3 (1.10 g, 3.38 mmol) followed by benzyl chloride (0.40 mL, 3.48 mmol) and the mixture heated at reflux for 1 h. After allowing the mixture to cool to ambient temperature the reaction was quenched by the addition of aqueous NaOH (2N, 30 mL) and the mixture concentrated under vacuum. The residue was then partitioned between NaOH (2N, 30 mL) and EtOAc (50 mL) and the layers separated. The aqueous layer was then re-extracted with EtOAc (50 mL), the layers separated and the combined organic layer washed with brine and then concentrated under vacuum. Purification by SPE (silica, 20 g cartridge) eluting with cyclohexane:EtOAc (gradient 50:1 to 10:1) afforded the title compound (632 mg).
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